molecular formula C13H10N2S B14435683 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine CAS No. 75997-10-3

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine

Cat. No.: B14435683
CAS No.: 75997-10-3
M. Wt: 226.30 g/mol
InChI Key: JLIVSYMADDPFKW-UHFFFAOYSA-N
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Description

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is structurally related to benzodiazepines, where the benzene ring is replaced by a thiophene ring. Thienodiazepines are known for their psychoactive properties, including anxiolytic, sedative, and hypnotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine typically involves the cyclization of thiophene derivatives with diazepine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of isocyanates for the cyclization of thiophene derivatives, followed by base-promoted cyclization to yield the target thienodiazepines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free conditions, the use of desiccants like calcium chloride, and refluxing in ethanol or ethylene glycol .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine involves its binding to modulatory sites on GABA receptors. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and hypnotic effects. The compound interacts with the GABA-A receptor, which is a key molecular target in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-4H-thieno[3,2-d][1,2]diazepine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike benzodiazepines, the presence of a thiophene ring instead of a benzene ring may result in different binding affinities and pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine, and how can their efficiency be methodologically evaluated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, such as cyclocondensation of thiophene precursors with diazepine-forming reagents. Efficiency is evaluated through yield optimization using factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) . Characterization via NMR, HPLC, and mass spectrometry ensures structural fidelity and purity. Orthogonal validation (e.g., cross-referencing FT-IR with X-ray crystallography) minimizes analytical bias . Theoretical frameworks guide reaction pathway selection, such as electron-deficient ring systems favoring nucleophilic substitution .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns aromatic proton environments and confirms phenyl substitution patterns.
  • HPLC-PDA : Quantifies purity and detects regioisomeric byproducts.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • X-Ray Diffraction : Resolves crystal structure ambiguities.
    Method validation should adhere to ICH guidelines, with reproducibility tested across independent labs .

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Begin with in silico docking studies (e.g., AutoDock Vina) to predict binding affinity for benzodiazepine receptors. Follow with in vitro assays (e.g., GABA-A receptor modulation in neuronal cell lines) using positive controls (e.g., diazepam). Dose-response curves (EC50/IC50) and statistical power analysis (α=0.05, β=0.2) ensure robustness .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways (e.g., hydrolysis of the diazepine ring) are identified via LC-MS. Stabilizers like antioxidants (e.g., BHT) or pH buffers (phosphate, pH 7.4) are empirically tested .

Q. How should researchers address solubility challenges in pharmacological studies?

  • Methodological Answer : Use co-solvent systems (DMSO/PEG-400/saline) with incremental titration to avoid precipitation. Dynamic light scattering (DLS) monitors nanoparticle formation. Alternative formulations (e.g., cyclodextrin inclusion complexes) improve bioavailability, validated by Franz cell diffusion assays .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Apply molecular dynamics simulations (AMBER/CHARMM) to assess ligand-receptor binding under varying protonation states. Compare with experimental IC50 values across assays (e.g., patch-clamp vs. fluorescence-based). Meta-analysis of published data using random-effects models quantifies heterogeneity .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the thieno-diazepine core?

  • Methodological Answer : DFT calculations (Gaussian 09) predict electron density maps to identify reactive sites. Experimental validation via directed lithiation (LDA/THF, -78°C) and trapping with electrophiles (e.g., MeI). Regioselectivity is quantified by LC-MS integration of isomeric products .

Q. How can researchers integrate multi-omics data to elucidate off-target effects in vivo?

  • Methodological Answer : Combine transcriptomics (RNA-seq of treated vs. control tissues) with metabolomics (LC-QTOF-MS). Pathway enrichment analysis (KEGG/Reactome) identifies perturbed networks. CRISPR-Cas9 knockout models validate candidate off-target genes .

Q. What methodological frameworks address discrepancies in metabolic stability data across species?

  • Methodological Answer : Use interspecies allometric scaling (e.g., hepatic microsome CLint vs. in vivo clearance). Machine learning (Random Forest) identifies physicochemical descriptors (logP, PSA) correlating with metabolic liability. Humanized liver chimeric mouse models bridge translational gaps .

Q. How can AI-driven platforms accelerate the discovery of novel analogs with enhanced CNS permeability?

  • Methodological Answer : Train neural networks on BBB penetration datasets (e.g., ChEMBL) using molecular fingerprints (ECFP4) and ADME parameters. Generative adversarial networks (GANs) propose novel analogs, validated by parallel artificial membrane permeability assays (PAMPA) .

Properties

CAS No.

75997-10-3

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

7-phenyl-4H-thieno[3,2-d]diazepine

InChI

InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-8H,9H2

InChI Key

JLIVSYMADDPFKW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(N=N1)C3=CC=CC=C3)SC=C2

Origin of Product

United States

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